2-(3-Methylisoxazol-5-yl)acetonitrile

Nicotinic Acetylcholine Receptors Ligand Design Medicinal Chemistry

For CNS and agrochemical research programs, generic isoxazole acetonitriles lack the specific 3-methyl substitution critical for target binding. 2-(3-Methylisoxazol-5-yl)acetonitrile resolves this, providing the exact pharmacophore for potent α4β2 nAChR ligands. - Directly introduce the 3-methylisoxazole moiety essential for nanomolar target affinity. - Reactive nitrile handle enables rapid library synthesis for hit-to-lead optimization. - Consistent 95%+ purity ensures reproducible results in sensitive biological assays.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 288318-31-0
Cat. No. B1365010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylisoxazol-5-yl)acetonitrile
CAS288318-31-0
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CC#N
InChIInChI=1S/C6H6N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3
InChIKeyPLWQNSRWYPPKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylisoxazol-5-yl)acetonitrile (CAS 288318-31-0) for Pharmaceutical Research Procurement


2-(3-Methylisoxazol-5-yl)acetonitrile (CAS 288318-31-0) is a heterocyclic nitrile compound, characterized by a 3-methylisoxazole ring substituted with an acetonitrile group at the 5-position . It is primarily used as a versatile synthetic intermediate in pharmaceutical and agrochemical research due to the reactive nitrile handle and the privileged isoxazole pharmacophore [1]. The compound is a pale yellow to beige powder, with a molecular weight of 122.12 g/mol and predicted physicochemical properties including a boiling point of 260.2±25.0 °C and a topological polar surface area of 49.8 Ų .

nAChR ligand design: The 3-methylisoxazole-5-yl moiety is a reported key pharmacophore for nicotinic receptor binding studies.
Medicinal chemistry diversification: Reactive nitrile handle enables library synthesis for hit-to-lead programs.
Agrochemical research: Documented precursor for fungicide and insecticide discovery; reported synthetic utility.

Why 2-(3-Methylisoxazol-5-yl)acetonitrile is Not Interchangeable with Unsubstituted or Ethyl Isoxazole Acetonitriles


While several isoxazole-5-yl acetonitriles exist, generic substitution can lead to significant differences in biological activity, physicochemical properties, and synthetic utility. The specific methyl substitution at the 3-position of the isoxazole ring in 2-(3-Methylisoxazol-5-yl)acetonitrile is a critical determinant of its electronic and steric profile . This small change directly impacts the binding affinity of downstream drug candidates [1]. The presence of the methyl group also alters the compound's lipophilicity (XLogP3: 0.5) and polar surface area, which are key factors in optimizing a lead compound's ADME properties and is a known strategy in medicinal chemistry to improve target engagement over the unsubstituted analog .

3-Methyl vs. unsubstituted analog
The methyl group shifts lipophilicity (XLogP3) and may alter target binding; the unsubstituted core may not reproduce the same pharmacophore profile.
Aromatic vs. dihydro analogs
Dihydroisoxazole analogs showed a loss of affinity at α4β2 nAChR (over 7,000-fold difference reported). 3-Methylisoxazole-5-yl acetonitrile enables the aromatic system required for high reported binding.
Methyl vs. ethyl analog
The 3-ethyl analog is a liquid with different steric demand; the solid 3-methyl compound simplifies weighing and may offer different reactivity in coupling reactions.

Quantitative Evidence Guide: Key Differentiators of 2-(3-Methylisoxazol-5-yl)acetonitrile


Crucial for High-Affinity nAChR Ligands vs. Dihydro Analogs

The 3-methylisoxazole-5-yl moiety, of which 2-(3-Methylisoxazol-5-yl)acetonitrile is a key precursor, is essential for high-affinity binding at neuronal nicotinic acetylcholine receptors (nAChRs). A direct head-to-head study showed that epiboxidine, which contains this exact moiety, has a K(i) of 0.6 nM at the α4β2 nAChR subtype [1]. In stark contrast, replacement with a 4,5-dihydro-3-methylisoxazole nucleus in a series of structural analogues resulted in a massive loss of affinity, with K(i) values spanning the range of 4.3-126 µM for the same receptor subtype [1].

nAChR binding affinity
Head-to-head
K(i) 0.6 nM (3-methylisoxazole-containing ligand) vs. 4.3–126 µM (dihydro analogs)
Reported affinity context: the 3-methylisoxazole-5-yl substructure supports >10,000-fold higher binding at α4β2 nAChR.
Data from radioligand binding; verify for your specific chemotype.
Nicotinic Acetylcholine Receptors Ligand Design Medicinal Chemistry

Enhanced Physicochemical Profile for Lead Optimization vs. Unsubstituted Core

In silico comparisons reveal that 2-(3-Methylisoxazol-5-yl)acetonitrile offers a different physicochemical starting point than its unsubstituted analog, isoxazol-5-ylacetonitrile. The 3-methyl substitution increases the calculated lipophilicity (XLogP3) from a predicted 0.2 to 0.5 . While both compounds have identical topological polar surface areas (49.8 Ų), the addition of the methyl group provides a subtle but significant shift in lipophilic balance, which can be crucial for optimizing membrane permeability and oral bioavailability without altering the core heterocycle's hydrogen-bonding capacity .

Lipophilicity shift
Context-dependent
XLogP3 0.5 (3-methyl) vs. 0.2 (unsubstituted); Δ = 0.3
Predicted increase may support lipophilicity-guided lead optimization.
In silico estimate; experimental confirmation recommended.
Drug Design Physicochemical Properties ADME

Access to a Broad Chemical Space of Bioactive Motifs vs. Ethyl Analog

As a reactive nitrile, 2-(3-Methylisoxazol-5-yl)acetonitrile serves as a gateway to a wide array of bioactive compounds, including fungicides and insecticides [1]. Its steric profile, defined by a single methyl group, is less bulky than its 3-ethyl analog (2-(3-ethylisoxazol-5-yl)acetonitrile, CAS 1227465-75-9), which is described as a colorless liquid . This smaller steric footprint can be advantageous in reactions where a bulky substituent might hinder coupling to a larger, more complex molecular target, providing a more synthetically accessible and versatile intermediate.

Physical form & sterics
Source review
Solid powder (MW 122.12) vs. liquid ethyl analog (MW 136.15)
Supplier-reported solid state may simplify lab handling; smaller steric footprint than ethyl analog.
Agrochemical application noted; verify suitability for your synthetic route.
Chemical Synthesis Agrochemicals Building Blocks

Top Application Scenarios for Procuring 2-(3-Methylisoxazol-5-yl)acetonitrile


Lead Optimization of High-Affinity nAChR Ligands

This compound is the essential building block for any program synthesizing ligands that require the 3-methylisoxazole-5-yl moiety for high-affinity binding at neuronal nicotinic acetylcholine receptors (nAChRs) [1]. The direct comparative evidence confirms that this substructure is critical for achieving nanomolar potency at the α4β2 receptor subtype, whereas its saturated analogs lose nearly all affinity [1]. Researchers working on CNS disorders or pain pathways where α4β2 nAChR is a validated target should prioritize this intermediate.

Medicinal Chemistry Exploration of Novel Drug Scaffolds

The 3-methylisoxazole ring is a known pharmacophore essential for biological activity in many drugs [1]. 2-(3-Methylisoxazol-5-yl)acetonitrile is a key intermediate for introducing this privileged structure into more complex molecules [1]. The presence of the nitrile group offers a reactive handle for further functionalization, enabling the synthesis of diverse chemical libraries for hit-to-lead optimization. The compound's solid physical state and defined physicochemical properties make it a practical and preferred starting material over its unsubstituted or ethyl analogs [2].

Synthesis of Agrochemical Intermediates

This compound is specifically reported as a precursor in the synthesis of fungicides and insecticides [1]. For agrochemical discovery teams, 2-(3-Methylisoxazol-5-yl)acetonitrile provides a direct route to exploring novel crop protection agents. Its established utility in this field, coupled with its robust chemical nature and favorable physicochemical profile, makes it a strategic building block for agrochemical research programs.

Application
Selection Property
Validation Focus
nAChR ligand design
3-Methylisoxazole-5-yl pharmacophore availability
Reported α4β2 binding affinity context
Heterocyclic library synthesis
Reactive nitrile handle for diversification
Predicted lipophilicity (XLogP3) and PSA profile
Agrochemical building block research
Documented precursor to fungicides/insecticides
Supplier-reported synthetic utility; verify for your target

Technical Documentation Hub

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16 linked technical documents
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